molecular formula C13H18N2O4S B2877982 2-ethyl-1-(2-nitrobenzenesulfonyl)piperidine CAS No. 331256-11-2

2-ethyl-1-(2-nitrobenzenesulfonyl)piperidine

Cat. No.: B2877982
CAS No.: 331256-11-2
M. Wt: 298.36
InChI Key: FTPHIBITRUCWJT-UHFFFAOYSA-N
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Description

2-ethyl-1-(2-nitrobenzenesulfonyl)piperidine is a chemical compound with the molecular formula C₁₃H₁₈N₂O₄S It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-1-(2-nitrobenzenesulfonyl)piperidine typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-ethylpiperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-1-(2-nitrobenzenesulfonyl)piperidine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

    Reduction: 2-ethyl-1-(2-aminobenzenesulfonyl)piperidine.

    Substitution: Various substituted piperidine derivatives.

    Oxidation: 2-carboxy-1-(2-nitrobenzenesulfonyl)piperidine.

Scientific Research Applications

2-ethyl-1-(2-nitrobenzenesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-1-(2-nitrobenzenesulfonyl)piperidine is primarily determined by its functional groups. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors. The sulfonyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-ethyl-1-(4-nitrobenzenesulfonyl)piperidine: Similar structure but with the nitro group in the para position.

    2-ethyl-1-(2-aminobenzenesulfonyl)piperidine: The nitro group is reduced to an amino group.

    2-carboxy-1-(2-nitrobenzenesulfonyl)piperidine: The ethyl group is oxidized to a carboxylic acid.

Uniqueness

2-ethyl-1-(2-nitrobenzenesulfonyl)piperidine is unique due to the specific positioning of its nitro and sulfonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-ethyl-1-(2-nitrophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-2-11-7-5-6-10-14(11)20(18,19)13-9-4-3-8-12(13)15(16)17/h3-4,8-9,11H,2,5-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTPHIBITRUCWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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